Ethyl 2-(1,8-naphthyridin-2-yl)acetate
Overview
Description
Ethyl 2-(1,8-naphthyridin-2-yl)acetate is a chemical compound with the molecular formula C12H12N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes Ethyl 2-(1,8-naphthyridin-2-yl)acetate, has been achieved through various methods. One such method involves multicomponent reactions (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1,8-naphthyridin-2-yl)acetate is represented by the formula C12H12N2O2 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
1. Ligand Component in Metal Complexes
Ethyl 2-(1,8-naphthyridin-2-yl)acetate is used as a ligand component in metal complexes. It promotes lower energy electronic absorption in these complexes and provides a tether for anchoring the ligand to semiconductor surfaces. This property is particularly useful in the field of coordination chemistry and material science (Zong, Zhou, & Thummel, 2008).
2. Synthesis of Naphthyridinyl-Oxadiazoles
Research has shown the capability of Ethyl 2-(1,8-naphthyridin-2-yl)acetate in the synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles. These compounds have been characterized for their antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Mogilaiah, Srinivas, & Sudhakar, 2004).
3. Aldol-Type Addition Mediated by Metal Core
The compound is also involved in C−C bond-forming reactions through aldol-type addition mediated by a metal core, like [Ru2(CO)4]2+. This reaction pathway is significant in the synthesis of various organic compounds, contributing to advancements in organic synthesis and catalysis (Patra & Bera, 2007).
4. Antitumor Activity
Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate, a related compound, has shown distinct inhibition of the proliferation of some cancer cell lines, suggesting potential use in antitumor applications (Liu et al., 2018).
5. Development of Antimicrobial Agents
Several 1,8-Naphthyridine derivatives synthesized from Ethyl 2-(1,8-naphthyridin-2-yl)acetate have shown promising antibacterial activities. This suggests its role in the development of novel antimicrobial agents (Karabasanagouda & Adhikari, 2006).
6. Fluorescent Chemosensors
Research has developed fluorescent chemosensors based on 1,8-naphthyridine derivatives that exhibit high sensitivity and selectivity towards certain metal ions. This application is significant in analytical chemistry for detecting and measuring specific ions (Li et al., 2012).
properties
IUPAC Name |
ethyl 2-(1,8-naphthyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11(15)8-10-6-5-9-4-3-7-13-12(9)14-10/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZLORHQAYCNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734996 | |
Record name | Ethyl (1,8-naphthyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,8-naphthyridin-2-yl)acetate | |
CAS RN |
339536-82-2 | |
Record name | Ethyl (1,8-naphthyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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